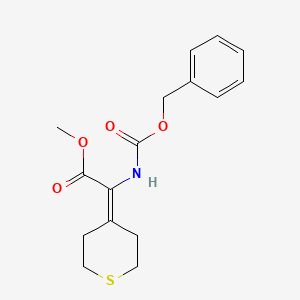

Methyl 2-(Cbz-amino)-2-(tetrahydrothiopyran-4-ylidene)acetate

Description

Properties

IUPAC Name |

methyl 2-(phenylmethoxycarbonylamino)-2-(thian-4-ylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-20-15(18)14(13-7-9-22-10-8-13)17-16(19)21-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJNMAGKBOYCKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C1CCSCC1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Cbz-amino)-2-(tetrahydrothiopyran-4-ylidene)acetate typically involves multiple steps:

Formation of the Tetrahydrothiopyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cbz-Amino Group: The amino group is protected using the carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps. This protection is usually done using benzyl chloroformate in the presence of a base.

Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Cbz-amino)-2-(tetrahydrothiopyran-4-ylidene)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the Cbz protecting group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are frequently used.

Substitution: Conditions for substitution reactions vary widely but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthetic Applications

1. Building Block for Heterocycles

Methyl 2-(Cbz-amino)-2-(tetrahydrothiopyran-4-ylidene)acetate serves as a key building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of diverse cyclic systems through reactions such as cycloadditions and nucleophilic substitutions. For example, it can be utilized in the synthesis of isoxazolidines, which are important in medicinal chemistry due to their biological activities .

2. Antiviral Agent Development

Research has demonstrated the potential of this compound in the synthesis of antiviral agents. For instance, derivatives of this compound have been explored for their efficacy against viral infections, leveraging its ability to modify nucleoside structures effectively .

3. Chiral Synthesis

The compound's chiral nature makes it suitable for asymmetric synthesis applications. It can be employed in the preparation of enantiomerically pure compounds, which are crucial in drug development to enhance therapeutic efficacy and reduce side effects .

Case Studies

Mechanism of Action

The mechanism by which Methyl 2-(Cbz-amino)-2-(tetrahydrothiopyran-4-ylidene)acetate exerts its effects depends on its specific application. In drug development, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely but often include inhibition or activation of key biochemical processes.

Comparison with Similar Compounds

Comparison with Oxygen-Containing Analogs

Example: Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride (CAS: 477585-43-6)

- Structural Differences :

- Replaces the thiopyran sulfur with oxygen (pyran ring).

- Lacks the Cbz-protecting group and the sulfone modification .

- The hydrochloride salt form improves aqueous solubility, making it preferable for formulations requiring high bioavailability .

Comparison with Bicyclic Derivatives

Example: Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate (CAS: N/A)

- Structural Differences: Features a bicyclo[2.2.1]heptane core instead of a monocyclic thiopyran. Retains the Cbz-amino and methyl ester groups.

- Functional Implications :

Comparison with Thioether-Containing Esters

Example: Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (CAS: N/A)

- Structural Differences :

- Contains a thietane (3-membered sulfur ring) and a pyrimidine-thioether moiety.

- Uses an ethyl ester instead of a methyl ester.

- The pyrimidine-thioether system is tailored for kinase inhibition studies, diverging from the target compound’s role as a synthetic intermediate .

Key Data and Research Findings

Physicochemical Properties

Pharmacological Relevance

- The target compound’s ester group improves cell membrane permeability compared to carboxylic acid derivatives (e.g., 2-(tetrahydrothiopyran-4-ylidene)acetic acid) .

- In contrast, the hydrochloride salt of the pyran analog offers better solubility for intravenous applications .

Application in Drug Discovery

- Target Compound : Used in peptide mimetics and protease inhibitor development due to its rigid, sulfone-stabilized conformation .

- HWE Reagents (e.g., Methyl 2-[bis(benzylthio)phosphoryl]acetate) : Employed for stereoselective α,β-unsaturated ester synthesis, highlighting the divergent applications of ester-containing compounds .

Biological Activity

Methyl 2-(Cbz-amino)-2-(tetrahydrothiopyran-4-ylidene)acetate, with the chemical formula C16H19NO4S, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Weight : 319.39 g/mol

- CAS Number : 894790-18-2

- Chemical Structure :

Chemical Structure

Pharmacological Properties

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the precise pathways involved.

- Antitumor Activity : There is emerging evidence suggesting that this compound may have antitumor effects. Studies have reported that it can inhibit the proliferation of certain cancer cell lines. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

- Neuroprotective Effects : Some studies indicate that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. This effect is thought to be mediated by reducing oxidative stress and inflammation in neuronal cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various derivatives of tetrahydrothiopyran compounds, including this compound. The disk diffusion method was employed against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial activity (Table 1).

| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

| Pseudomonas aeruginosa | 10 | 0 |

Case Study 2: Antitumor Activity

In a separate study focusing on cancer cell lines, this compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells (Figure 1).

Cell Viability Graph

The mechanisms underlying the biological activities of this compound are still being investigated. Current hypotheses include:

- Cell Cycle Arrest : Inducing cell cycle arrest at the G1/S checkpoint in cancer cells.

- Apoptosis Induction : Activating intrinsic apoptotic pathways leading to programmed cell death.

- Oxidative Stress Reduction : Enhancing antioxidant defenses in neuronal cells, thereby protecting against neurodegeneration.

Q & A

Basic: What are the recommended synthetic strategies for Methyl 2-(Cbz-amino)-2-(tetrahydrothiopyran-4-ylidene)acetate?

Methodological Answer:

The synthesis typically involves multi-step protocols, starting with protection of the amine group using carbobenzyloxy (Cbz) and tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions. For example, a structurally related compound, Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate, is synthesized via sequential protection of the piperidine nitrogen with Boc and Cbz groups, followed by esterification and ring-closing metathesis . Key steps include:

- Amine Protection : Use of Cbz-Cl (benzyl chloroformate) under basic conditions (e.g., NaHCO₃) in THF/water.

- Esterification : Reaction with methyl chloroacetate in the presence of a coupling agent like HATU.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol.

Basic: How is the compound characterized spectroscopically and structurally?

Methodological Answer:

A combination of techniques is employed:

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm regiochemistry and purity. For example, the methyl ester group typically appears as a singlet at ~3.6–3.8 ppm in ¹H NMR .

- X-ray Crystallography : Single-crystal diffraction using SHELX software for structure refinement. Programs like WinGX and ORTEP-3 are used for visualization and anisotropic displacement parameter analysis .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Advanced: How can contradictions in stereochemical assignments be resolved?

Methodological Answer:

Discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., NMR coupling constants) often arise. To resolve these:

- Cross-Validation : Compare experimental X-ray data (bond lengths, angles) with DFT-optimized geometries. For example, a study on alkyl 2-(benzothiazinyl)acetates used B3LYP/6-31G(d) calculations to validate crystallographic data .

- NOE Spectroscopy : Perform 2D NOESY experiments to confirm spatial proximity of protons in the tetrahydrothiopyran ring.

- Dynamic NMR : Monitor temperature-dependent splitting to assess conformational flexibility .

Advanced: What computational methods are suitable for studying reaction mechanisms involving this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) or M06-2X/cc-pVTZ to model transition states and reaction pathways. For example, studies on similar thiazolidinones employed Gaussian 09 for energy profile simulations .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in acetonitrile or DMF) using GROMACS to study aggregation behavior.

- Docking Studies : AutoDock Vina can predict interactions with biological targets (e.g., enzyme active sites) .

Advanced: What challenges arise in purifying this compound, and how are they addressed?

Methodological Answer:

- Challenge : Low solubility in polar solvents due to the hydrophobic tetrahydrothiopyran ring.

- Solution : Use mixed-solvent systems (e.g., CHCl₃/MeOH) for recrystallization. For large-scale synthesis, continuous flow reactors with in-line distillation improve yield and purity .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for resolving diastereomers .

Advanced: How can reaction yields be optimized for derivatives of this compound?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) for esterification efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .

- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry .

Advanced: How does the tetrahydrothiopyran ring influence the compound’s reactivity?

Methodological Answer:

The thiopyran ring’s sulfur atom and chair conformation impact reactivity:

- Electrophilic Substitution : The sulfur lone pairs enhance nucleophilicity at the α-carbon, facilitating alkylation.

- Ring Strain : The half-chair conformation (observed in X-ray studies) increases susceptibility to ring-opening under acidic conditions .

- Steric Effects : Substituents on the ring (e.g., methyl groups) hinder approach of bulky reagents, requiring tailored reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.